Cas no 4444-13-7 (trans-Phytyl Bromide)

trans-Phytyl Bromide 化学的及び物理的性質
名前と識別子
-
- trans-Phytyl Bromide
- KQYUEKLNYFZILD-HKWRFOASSA-N
- 4444-13-7
-
- インチ: InChI=1S/C20H39Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3/b20-15-
- InChIKey: KQYUEKLNYFZILD-HKWRFOASSA-N
計算された属性
- せいみつぶんしりょう: 358.22351Da
- どういたいしつりょう: 358.22351Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 21
- 回転可能化学結合数: 13
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 9.6
trans-Phytyl Bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P444415-1000mg |
trans-Phytyl Bromide |
4444-13-7 | 1g |
$839.00 | 2023-05-17 | ||
TRC | P444415-500mg |
trans-Phytyl Bromide |
4444-13-7 | 500mg |
$437.00 | 2023-05-17 | ||
TRC | P444415-2500mg |
trans-Phytyl Bromide |
4444-13-7 | 2500mg |
$1786.00 | 2023-05-17 | ||
TRC | P444415-1g |
trans-Phytyl Bromide |
4444-13-7 | 1g |
$ 800.00 | 2023-09-06 | ||
TRC | P444415-2.5g |
trans-Phytyl Bromide |
4444-13-7 | 2.5g |
$ 1480.00 | 2022-06-02 |
trans-Phytyl Bromide 関連文献
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
trans-Phytyl Bromideに関する追加情報
Trans-Phytyl Bromide (CAS No. 4444-13-7): A Comprehensive Overview
Trans-phytyl bromide, with the CAS registry number 4444-13-7, is a significant compound in the field of organic chemistry and chemical synthesis. This compound is widely recognized for its role in various chemical reactions and its applications in the synthesis of complex organic molecules. The trans-phytyl bromide structure consists of a phytyl group, which is a branched alkyl chain, substituted with a bromine atom at the terminal position, making it a valuable reagent in organic synthesis.
The phytyl bromide compound has been extensively studied for its unique chemical properties and reactivity. Recent research has highlighted its potential as a precursor in the synthesis of bioactive compounds, including terpenoids and related natural products. The trans configuration of this compound plays a crucial role in determining its reactivity and selectivity in various reactions, such as alkylation and substitution reactions.
One of the most notable advancements in the study of trans-phytyl bromide involves its use in enantioselective synthesis. Scientists have employed this compound to construct chiral centers in complex molecules, leveraging its ability to participate in asymmetric induction processes. This has opened new avenues for the development of enantiopure compounds, which are essential in pharmaceuticals and agrochemicals.
In addition to its role in organic synthesis, trans-phytyl bromide has been explored for its applications in material science. Recent studies have demonstrated its potential as a building block for the synthesis of functional polymers and surfactants. The ability of this compound to undergo various polymerization reactions has made it a valuable component in the development of advanced materials with tailored properties.
The synthesis of trans-phytyl bromide has also been optimized through innovative methodologies. Researchers have developed efficient routes for its preparation, including catalytic hydrogenation and selective bromination techniques. These advancements have not only improved the yield and purity of the compound but also reduced the environmental impact of its production processes.
Furthermore, the stability and reactivity of trans-phytyl bromide under different reaction conditions have been thoroughly investigated. These studies have provided insights into its behavior in polar and non-polar solvents, as well as its susceptibility to thermal decomposition. Understanding these properties is crucial for designing robust synthetic protocols that utilize this compound effectively.
In conclusion, trans-phytyl bromide (CAS No. 4444-13-7) stands out as a versatile and valuable compound in modern chemistry. Its applications span across various fields, from organic synthesis to material science, and ongoing research continues to uncover new potentials for this compound. As advancements in synthetic methodologies and material science progress, trans-phytyl bromide is expected to play an even more pivotal role in driving innovation across these disciplines.
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